molecular formula C13H16O4 B14834509 5-(Cyclohexyloxy)-2-hydroxybenzoic acid

5-(Cyclohexyloxy)-2-hydroxybenzoic acid

Cat. No.: B14834509
M. Wt: 236.26 g/mol
InChI Key: NPUMIDNVLATMFE-UHFFFAOYSA-N
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Description

5-(Cyclohexyloxy)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of a cyclohexyloxy group attached to the benzene ring, which also contains a hydroxyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with cyclohexanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyloxy)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyloxybenzoquinone.

    Reduction: Formation of cyclohexyloxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-(Cyclohexyloxy)-2-hydroxybenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to target proteins and enzymes, modulating their activity. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the cyclohexyloxy group, resulting in different chemical and biological properties.

    4-Hydroxybenzoic acid: Similar structure but with the hydroxyl group in a different position, leading to variations in reactivity and applications.

    5-(Cyclohexyloxy)-4-hydroxybenzoic acid:

Uniqueness

5-(Cyclohexyloxy)-2-hydroxybenzoic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical properties and enhances its potential applications in various fields of research. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for further investigation.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

5-cyclohexyloxy-2-hydroxybenzoic acid

InChI

InChI=1S/C13H16O4/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,15,16)

InChI Key

NPUMIDNVLATMFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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